molecular formula C11H21FN2O2 B1382653 tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate CAS No. 1820575-58-3

tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate

Cat. No.: B1382653
CAS No.: 1820575-58-3
M. Wt: 232.29 g/mol
InChI Key: ZOZVFOIWQOWAES-IUCAKERBSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a chiral pyrrolidine derivative featuring a fluorinated ring and a tert-butyl carbamate group. Its molecular formula is C₁₁H₂₀FN₂O₂ (free base) or C₁₁H₂₁ClFN₂O₂ (hydrochloride salt), with a molecular weight of 234.29 g/mol (free base) or 270.75 g/mol (hydrochloride) . The stereochemistry at the 2S and 4S positions is critical for its conformational rigidity and biological interactions, particularly in medicinal chemistry applications such as protease or kinase inhibition .

Synthesis and Applications
This compound is synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, fluorination, and coupling reactions. For example, and highlight its use as a key intermediate in drug discovery, particularly for modifying pharmacokinetic properties like metabolic stability and membrane permeability .

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZVFOIWQOWAES-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1C[C@@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820575-58-3
Record name tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
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Biological Activity

tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the pyrrolidine ring enhances its reactivity and biological interactions, making it a valuable candidate for drug development.

  • Molecular Formula : C11_{11}H21_{21}FN2_2O2_2
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 1820575-58-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorinated pyrrolidine structure is believed to enhance binding affinity and selectivity towards these targets, which is crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter degradation, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from toxic agents like amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Neuroprotective Effects

A study exploring the neuroprotective properties of related compounds demonstrated that they could reduce cell death in astrocytes induced by amyloid-beta (Aβ) toxicity. The compound M4, structurally similar to this compound, showed significant protective effects at concentrations up to 100 μM, improving cell viability and reducing inflammatory markers such as TNF-α .

Enzyme Inhibition Studies

In vitro studies have indicated that related compounds can act as dual inhibitors of β-secretase and acetylcholinesterase. For example, M4 exhibited an IC50_{50} value of 15.4 nM for β-secretase inhibition, highlighting the potential for therapeutic applications in Alzheimer's disease management .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberKey DifferencesBiological Activity
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate1818843-18-3Different stereochemistry at the 2-positionModerate enzyme inhibition
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamateNot specifiedDifferent stereochemistry at both positionsVariable activity
tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate169750-42-9Different position for fluorinationDistinct binding profiles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Scaffolds

tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
  • Molecular Formula : C₁₀H₂₀ClFN₂O₂
  • CAS : 2101775-09-9
  • Key Features : Differs in stereochemistry (2R,4S vs. 2S,4S), altering binding affinity to chiral targets. Used in asymmetric synthesis for kinase inhibitors .
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride
  • Molecular Formula : C₅H₈ClFN₂
  • CAS : 426844-77-1
  • Key Features : Replaces the carbamate group with a nitrile, enhancing electrophilicity for nucleophilic substitutions. Applied in peptide mimetics .

Analogues with Heterocyclic Modifications

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • CAS : 1799420-92-0
  • Lower solubility due to aromaticity .
tert-butyl ((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl carbamate
  • Molecular Formula : C₂₈H₃₄FN₃O₆
  • Key Features: Oxazolidinone moiety enhances antibacterial activity (e.g., against Gram-positive bacteria). Higher molecular weight (527.59 g/mol) impacts bioavailability .

Compounds with Aliphatic or Cyclohexyl Substituents

tert-butyl (((1S,4S)-4-methoxycyclohexyl)methyl)carbamate
  • CAS : Referenced in
  • Key Features : Cyclohexyl group increases lipophilicity, favoring blood-brain barrier penetration. Methoxy substituent stabilizes against oxidative metabolism .
tert-butyl (3-hydroxy-3-phenylpropyl)carbamate
  • CAS : 139290-70-3
  • Key Features : Phenyl group enhances aromatic interactions in receptor binding. Hydroxy group allows for hydrogen bonding, improving solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Biological Activity Reference
Target Compound (free base) C₁₁H₂₀FN₂O₂ 234.29 1807885-20-6 (2S,4S)-fluoropyrrolidine, methyl-Boc Protease/Kinase Inhibition
tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate HCl C₁₀H₂₀ClFN₂O₂ 270.75 2101775-09-9 Stereoisomer (2R,4S) Chiral Intermediate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 1799420-92-0 Pyrimidine, hydroxy DNA/RNA Targeting
tert-butyl ((S)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-5-yl)carbamate C₂₈H₃₄FN₃O₆ 527.59 N/A Oxazolidinone, morpholine Antibacterial

Research Findings and Functional Insights

  • Fluorine Impact : The 4-fluoro group in the target compound enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with analogues like FTC-1 (83% yield, ) .
  • Stereochemistry : The 2S,4S configuration optimizes binding to serine proteases (e.g., in ’s chromen-4-one derivatives), whereas 2R,4S analogues show reduced affinity .
  • Carbamate vs. Nitrile : Replacing the Boc group with a nitrile (CAS 426844-77-1) increases reactivity but reduces in vivo stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with a chiral pyrrolidine scaffold. Key steps include:

  • Fluorination : Introducing fluorine at the 4-position of pyrrolidine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-78°C to 0°C) to preserve stereochemistry .
  • Carbamate Protection : Reacting the fluorinated intermediate with tert-butyl chloroformate and methylamine in anhydrous THF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Chiral Integrity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess ≥98% .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. For stereochemical validation, NOESY or COSY experiments can resolve spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₀FN₂O₂: 243.15 g/mol) .
  • Chiral Analysis : Chiral HPLC with UV detection at 254 nm, using a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For fluorination, yields drop >5 g scale due to exothermic side reactions; mitigate via slow reagent addition and cryogenic conditions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediates in real time .
  • Contamination Checks : Screen for residual catalysts (e.g., DAST byproducts) via ICP-MS, which may inhibit subsequent steps .

Q. What strategies ensure stereochemical fidelity during catalytic asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ organocatalysts like MacMillan’s imidazolidinones or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective fluorination .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers, improving ee >99% .
  • Computational Modeling : DFT calculations (Gaussian 16) to predict transition states and optimize ligand-substrate interactions .

Q. How to design interaction studies to elucidate biological targets of this compound?

  • Methodological Answer :

  • Binding Assays : Surface Plasmon Resonance (SPR) with immobilized proteins (e.g., kinases) to measure KD values. Pre-incubate compound in PBS (pH 7.4) at 25°C .
  • Enzymatic Inhibition : Test IC50 against fluorogenic substrates (e.g., Z-LYTE assay for proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging in live cells, tracking intracellular accumulation over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate
Reactant of Route 2
tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)(methyl)carbamate

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